molecular formula C20H22O6 B150250 Isobutyrylshikonin CAS No. 52438-12-7

Isobutyrylshikonin

Cat. No.: B150250
CAS No.: 52438-12-7
M. Wt: 358.4 g/mol
InChI Key: BVRYLTBIGIAADD-MRXNPFEDSA-N
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Description

Isobutylshikonin: is a naturally occurring naphthoquinone derivative found in the roots of the plant Lithospermum erythrorhizon. It is a member of the shikonin family of compounds, which are known for their vibrant red pigments and various biological activities. Isobutylshikonin has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylshikonin can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by chemical modification to produce isobutylshikonin. The synthetic route typically involves esterification reactions using isobutyric acid and appropriate catalysts .

Industrial Production Methods: Industrial production of isobutylshikonin often relies on plant cell culture techniques. Hairy root cultures of Lithospermum erythrorhizon are used to produce shikonin and its derivatives, including isobutylshikonin. This method allows for the large-scale production of the compound under controlled conditions, ensuring a consistent supply for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Isobutylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various shikonin derivatives, such as acetylshikonin, isovalerylshikonin, and beta-hydroxyisovalerylshikonin. These derivatives exhibit distinct biological activities and are valuable for pharmaceutical and industrial applications .

Scientific Research Applications

Chemistry: Isobutylshikonin is used as a reference standard in analytical chemistry for the identification and quantification of shikonin derivatives. It is also employed as a synthetic precursor for the production of other naphthoquinone compounds .

Biology: In biological research, isobutylshikonin is studied for its antioxidant properties. It exhibits radical scavenging activities, making it a potential candidate for protecting cells from oxidative stress .

Medicine: Isobutylshikonin has shown promise in medical research due to its anti-inflammatory and anticancer properties. It inhibits the activity of matrix metalloproteinase 9 (MMP-9), an enzyme involved in cancer metastasis, and exhibits cytotoxic effects against various cancer cell lines .

Industry: In the industrial sector, isobutylshikonin is used as a natural dye in cosmetics and food products. Its vibrant red pigment is valued for its stability and safety compared to synthetic dyes .

Mechanism of Action

Isobutylshikonin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of MMP-9, which plays a crucial role in cancer cell invasion and metastasis. Additionally, isobutylshikonin modulates various signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Uniqueness: Isobutylshikonin stands out due to its specific inhibition of MMP-9, making it a valuable compound for cancer research. Its unique chemical structure also allows for various modifications, leading to the development of novel derivatives with improved therapeutic properties .

Properties

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRYLTBIGIAADD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316067
Record name Isobutyrylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52438-12-7
Record name Isobutyrylshikonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52438-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyrylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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